Gallion

Description

Overview of Gallion as a Synthetic Organic Dye and Analytical Reagent (CAS 3769-62-8)

This compound (CAS 3769-62-8) is recognized as a versatile dye intermediate. Its chemical structure, featuring a diazenyl group and sulfonic acid functionalities, contributes to its effectiveness in facilitating the synthesis of vibrant azo dyes citeab.com. These dyes find widespread use in industries such as textiles and paper due to their colorfastness and stability citeab.com. Beyond its role in dye manufacturing, this compound is employed in analytical chemistry citeab.com. It serves as a reagent in various biochemical assays, including studies involving enzyme activity and protein interactions citeab.com. Furthermore, this compound is utilized in environmental monitoring for the detection and quantification of pollutants in water samples, providing essential data for environmental protection efforts citeab.com. The compound is also valuable in colorimetric analysis, enabling researchers to measure substance concentrations based on color changes citeab.com.

Overview of this compound as a Computational Model of Amyloid-beta Oligomers (AβOs)

In a separate context, "this compound" refers to a computational model of Amyloid-beta 42 (Aβ42) oligomers, developed by Steven L. This compound nih.gov. This model specifically describes a dodecameric structure of AβOs, which are aggregates of amyloid-beta peptides linked to the pathogenesis of Alzheimer's disease nih.gov. The model proposes a disc-shaped dodecamer composed of two stacked hexameric subunits nih.gov. The conformation of each Aβ42 peptide within this model is derived from a tetrameric crystal structure and features a solvent-accessible turn at residues G25–G27 nih.gov.

Historical Context of this compound Research and Development

The historical context for this compound (CAS 3769-62-8) as a chemical compound is rooted in the development of synthetic organic dyes and their subsequent application as analytical tools. Its use as a dye intermediate has been significant in providing vibrant and stable coloration for various materials citeab.com. The application of chemical reagents in analytical studies is a long-standing practice, with this compound becoming a part of this repertoire for specific detection and quantification tasks citeab.comscbt.com.

The historical context for the computational model of AβOs by Steven L. This compound is more recent, emerging from the growing understanding of the role of soluble Aβ oligomers in Alzheimer's disease pathology . The model was presented in research published in 2012, contributing to the ongoing efforts to characterize the diverse and often transient structures of AβOs through in silico methods .

Scope and Significance of this compound in Contemporary Chemical and Biological Sciences

The scope and significance of this compound (CAS 3769-62-8) in contemporary chemical science lie in its continued utility as a key intermediate in the synthesis of azo dyes and its applications in analytical chemistry for various detection and quantification purposes citeab.com. Its use in biochemical assays and environmental monitoring highlights its relevance in both fundamental research and practical applications citeab.com.

The significance of the computational model developed by Steven L. This compound is primarily within the field of biological sciences, particularly in Alzheimer's disease research. By providing a detailed structural model of a specific Aβ42 oligomer form (the dodecamer), it aids researchers in understanding the potential molecular mechanisms of AβO toxicity and in designing experiments or therapeutic strategies targeting these aggregates . Computational models like this are crucial for complementing experimental studies of complex biological systems.

Research Findings and Applications

This compound (CAS 3769-62-8) as Dye and Reagent

This compound (CAS 3769-62-8) serves as a key component in the production of azo dyes, which are extensively used in the textile and paper industries citeab.com. Its chemical properties make it suitable for creating dyes known for their vibrant colors and stability citeab.com. In analytical chemistry, this compound's applications are diverse. It is employed in biochemical assays, contributing to studies of enzyme activity and protein interactions citeab.com. Environmental science utilizes this compound for detecting and quantifying pollutants in water samples citeab.com. Additionally, it is valuable in colorimetric assays for measuring substance concentrations based on observable color changes citeab.com.

| Application Area | Specific Uses |

| Dye Manufacturing | Intermediate for synthesizing vibrant and stable azo dyes citeab.com. |

| Biochemical Research | Reagent in assays for enzyme activity and protein interactions citeab.com. |

| Environmental Monitoring | Detection and quantification of pollutants in water samples citeab.com. |

| Analytical Chemistry | Colorimetric assays for measuring substance concentrations citeab.com. |

Computational Model of Amyloid-beta Oligomers by S.L. This compound

The computational model of Aβ42 oligomers developed by Steven L. This compound describes a disc-shaped dodecameric structure nih.gov. This model is composed of two stacked hexameric subunits nih.gov. Within this structure, each Aβ42 peptide adopts a conformation derived from a tetrameric crystal structure, featuring a solvent-accessible turn at residues G25–G27 nih.gov. The model integrates experimental data, including observations from atomic force microscopy (AFM) of disc-shaped oligomers and results from molecular dynamics (MD) simulations that demonstrated structural stability over 60 nanoseconds nih.gov. Key interactions within the model include the burial of the K28 residue, which interacts with main-chain carbonyls of A21 and D23; this contrasts with some other models where K28 is more solvent-exposed or interacts differently nih.gov.

| Feature of the AβO Model | Description |

| Oligomer Size | Dodecamer (12 Aβ42 peptides) nih.gov. |

| Overall Shape | Disc-shaped nih.gov. |

| Substructure | Two stacked hexameric subunits nih.gov. |

| Peptide Conformation | Derived from tetrameric crystal structure, with a turn at G25–G27 nih.gov. |

| Key Interaction | Burial of K28 residue, interacting with A21 and D23 carbonyls nih.gov. |

| Validation Data | Integrated AFM observations and MD simulations (60 ns stability) nih.gov. |

Structure

2D Structure

3D Structure

Properties

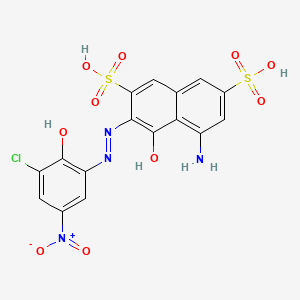

IUPAC Name |

5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O10S2/c17-9-3-7(21(24)25)4-11(15(9)22)19-20-14-12(33(29,30)31)2-6-1-8(32(26,27)28)5-10(18)13(6)16(14)23/h1-5,22-23H,18H2,(H,26,27,28)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVCYGLMOFNBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701116156 | |

| Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-62-8 | |

| Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3769-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of Gallion Cas 3769 62 8

Advanced Synthetic Routes and Strategies

The synthesis of Gallion, like other azo dyes, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The core of its synthesis lies in the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Comprehensive Literature Review of Preparation Protocols

The standard laboratory and industrial synthesis of this compound involves a two-step process:

Diazotization of 2-amino-4-chloro-6-nitrophenol: This initial step involves the conversion of the primary aromatic amine, 2-amino-4-chloro-6-nitrophenol, into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Azo Coupling with 8-amino-1-naphthol-3,6-disulfonic acid (H-acid): The resulting diazonium salt is then reacted with a coupling component, in this case, H-acid. This electrophilic aromatic substitution reaction is sensitive to pH. The coupling position on the H-acid molecule is directed by the pH of the reaction medium. In acidic conditions, the coupling occurs at the position para to the amino group, while in alkaline conditions, it occurs ortho to the hydroxyl group. For the synthesis of this compound, the reaction is typically carried out under conditions that favor coupling at the desired position to yield the final product.

While specific, detailed protocols for the synthesis of this compound are not abundantly available in open literature, the general procedures for the synthesis of similar sulfonated azo dyes provide a reliable framework. These protocols emphasize the importance of maintaining low temperatures during diazotization and carefully controlling the pH during the coupling reaction to maximize the yield of the desired isomer.

Analysis of Experimental Parameters in this compound Synthesis

Several experimental parameters critically influence the outcome of this compound synthesis. Precise control over these factors is essential for achieving high yields and purity.

| Parameter | Importance in Diazotization | Importance in Azo Coupling | Typical Conditions |

| Temperature | Crucial for the stability of the diazonium salt. Higher temperatures lead to decomposition and formation of by-products. | Affects the reaction rate and selectivity. | 0-5 °C for diazotization; 5-10 °C for coupling. |

| pH | A strongly acidic medium is required to generate nitrous acid from sodium nitrite. | Dictates the position of coupling on the H-acid. Careful control is needed to ensure the desired isomer is formed. | pH 1-2 for diazotization; pH is adjusted for the coupling step based on the desired regioselectivity. |

| Concentration | Affects reaction rates and can influence the solubility of reactants and products. | Can impact the rate of reaction and the ease of product isolation. | Typically performed in dilute aqueous solutions. |

| Stirring | Ensures efficient mixing of reactants and maintains a uniform temperature throughout the reaction mixture. | Promotes efficient contact between the diazonium salt and the coupling component. | Continuous and vigorous stirring is maintained throughout both steps. |

The molar ratio of reactants is another critical parameter. An excess of the amine or the coupling component may be used to drive the reaction to completion, but this can also lead to the formation of undesired by-products, complicating the purification process.

Comparative Evaluation of Synthetic Routes (Efficiency, Scalability)

The traditional aqueous solution synthesis of this compound is a well-established and scalable method, widely used in the dye industry.

| Synthetic Route | Efficiency & Yield | Scalability | Advantages | Disadvantages |

| Traditional Aqueous Synthesis | Generally provides good to high yields (can exceed 90% under optimized conditions). | Highly scalable and suitable for large-scale industrial production. | Well-understood chemistry, readily available starting materials. | Generates large volumes of acidic and saline wastewater, requires careful temperature control. |

| Solid-Phase Synthesis | Can offer high yields and purity due to the ease of purification. | Scalability can be a challenge compared to traditional methods, often used for smaller-scale synthesis. | Simplified work-up and purification, potential for automation. | Higher cost of solid supports, potential for lower overall yield on a large scale. |

| Continuous Flow Synthesis | Can offer high efficiency and consistent product quality. | Highly scalable and allows for better process control. | Improved safety due to small reaction volumes, better heat and mass transfer, potential for automation. | Requires specialized equipment, initial setup costs can be high. |

Continuous flow processes are emerging as a more efficient and safer alternative for the production of azo dyes, offering better control over reaction parameters and reducing the risks associated with handling unstable diazonium salts.

Design of Environmentally Conscious Synthesis Approaches

The traditional synthesis of azo dyes, including this compound, raises environmental concerns due to the use of hazardous chemicals and the generation of significant amounts of wastewater containing residual dyes and salts. google.commasterorganicchemistry.comresearchgate.net Green chemistry principles are being applied to develop more sustainable synthetic routes.

Key strategies for a more environmentally conscious synthesis of this compound include:

Use of Solid Acid Catalysts: Replacing corrosive mineral acids in the diazotization step with reusable solid acid catalysts can reduce waste and simplify the process.

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, for example, by grinding the reactants together, can eliminate the use of large volumes of water and organic solvents. nih.gov

Alternative Diazotizing Agents: Exploring less hazardous alternatives to sodium nitrite for the diazotization step.

Biocatalysis: The use of enzymes to catalyze the synthesis could offer a highly selective and environmentally benign route, although this is still an area of active research.

These approaches aim to reduce the environmental footprint of this compound synthesis by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Reaction Mechanisms and Chemical Transformations Involving this compound

The chemical reactivity of this compound is primarily dictated by the presence of the azo group (-N=N-), as well as the various functional groups on its aromatic rings.

Role as a Diazenyl Group Intermediate in Organic Synthesis

The diazenyl group (-N=N-) in this compound is a key functional group that can potentially participate in various chemical transformations. In organic synthesis, aryl diazenyl compounds can act as intermediates in several types of reactions.

While there is no specific literature detailing the use of this compound as a diazenyl group intermediate, its structure suggests potential reactivity in reactions such as:

Reduction of the Azo Group: The azo bond can be cleaved under reducing conditions to form two separate aromatic amine compounds. This reaction is a common metabolic pathway for azo dyes and can also be utilized in synthetic chemistry for the preparation of substituted aromatic amines.

Complexation with Metal Ions: The presence of hydroxyl and amino groups in proximity to the azo linkage makes this compound a potential chelating agent for various metal ions. This property is often exploited in the application of azo dyes as indicators and in analytical chemistry.

Electrophilic and Nucleophilic Aromatic Substitution: The aromatic rings of this compound can undergo further substitution reactions, with the existing functional groups directing the position of the incoming substituent.

The specific reaction pathways and the role of this compound as an intermediate would depend on the reaction conditions and the nature of the other reactants involved. Further research is needed to fully explore the synthetic utility of this compound as a diazenyl group intermediate.

Complex Formation with Metal Ions

Azo dyes, including those with structures similar to this compound, are known to form complexes with various metal ions. The presence of hydroxyl (-OH) and amino (-NH2) groups, in addition to the azo linkage (-N=N-), provides potential coordination sites for metal ions. This chelating ability can lead to the formation of metal-azo complexes, which may exhibit altered properties such as color, stability, and catalytic activity.

Table 1: Potential Metal Ion Complexation with Azo Dyes This table is illustrative of the general behavior of azo dyes and not based on specific experimental data for this compound.

| Metal Ion | Potential Coordination Sites | Expected Complex Type |

| Copper (II) | Hydroxyl, Azo Nitrogen | Chelate Complex |

| Nickel (II) | Hydroxyl, Azo Nitrogen | Chelate Complex |

| Cobalt (II) | Hydroxyl, Azo Nitrogen | Chelate Complex |

| Iron (III) | Hydroxyl, Azo Nitrogen | Chelate Complex |

Theoretical Reaction Pathways and Kinetics

Detailed theoretical studies on the reaction pathways and kinetics of this compound's synthesis or degradation are not extensively documented in scientific literature. However, the synthesis of azo dyes, in general, follows a well-understood electrophilic aromatic substitution mechanism.

The key steps in the formation of an azo dye like this compound are:

Diazotization: The process begins with the diazotization of an aromatic amine. In the case of this compound, this would involve the reaction of 2-amino-4-chloro-6-nitrophenol with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Azo Coupling: The resulting diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. For this compound, the coupling component is 8-amino-1-naphthol-3,6-disulfonic acid (H-acid). The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated naphthol ring. The position of the coupling is directed by the existing substituents on the naphthol ring.

The kinetics of these reactions are influenced by factors such as pH, temperature, and the concentration of reactants. The diazotization step is typically fast, while the rate of the coupling reaction is dependent on the nucleophilicity of the coupling component and the electrophilicity of the diazonium salt.

Post-Synthetic Modification and Derivatization Studies

There is a lack of specific published research on the post-synthetic modification or derivatization of this compound. In a broader context, post-synthetic modifications of azo dyes can be performed to fine-tune their properties for specific applications. These modifications could potentially include:

Sulfonation: Introducing additional sulfonic acid groups to enhance water solubility.

Alkylation or Acylation: Modifying the amino or hydroxyl groups to alter the dye's color, solubility, or affinity for certain substrates.

Metal Complexation: As discussed earlier, forming metal complexes to create new materials with different optical or electronic properties.

Without specific studies on this compound, any discussion on its derivatization remains speculative and based on the general reactivity of functional groups present in its structure.

Analytical Chemistry Research Applications of Gallion Cas 3769 62 8

Development of Gallion-Based Reagents for Detection and Quantification

The development of analytical reagents is a fundamental aspect of chemical analysis, enabling the identification and measurement of various substances. While this compound is known to be utilized in analytical chemistry, detailed research findings on specific methodologies employing this compound as a primary reagent for detection and quantification were not extensively available within the scope of the provided information. chemimpex.com, scbt.com

Methodologies for Metal Ion Detection and Quantitation

The detection and quantification of metal ions are critical in numerous fields, including environmental monitoring, industrial processes, and biological studies. Various organic compounds, particularly those with nitrogen, oxygen, and sulfur moieties, are employed as chemosensors for metal ion detection due to their ability to coordinate with different metal ions and produce measurable signals. mdpi.com While some related compounds like Lumothis compound are mentioned in the context of fluorescence sensors for metal ions, specific methodologies detailing the use of this compound (CAS 3769-62-8) for the detection and quantitation of metal ions were not provided in the search results. bgsu.edu Qualitative analysis methods for identifying metal ions typically involve selective precipitation and observation of characteristic changes. libretexts.org, pcbiochemres.com

Methodologies for Environmental Pollutant Analysis in Aqueous Samples

Analyzing environmental pollutants in aqueous samples is essential for assessing water quality and ensuring environmental safety. This often involves sample preparation techniques such as extraction and subsequent analysis using various instrumental methods. imt-mines-ales.fr, mmu.ac.uk, abu.edu.ng, epa.gov, contractlaboratory.com While the analysis of organic pollutants in water resources is a significant area of research, specific methodologies focusing on the use of this compound (CAS 3769-62-8) as a reagent for the analysis of environmental pollutants in aqueous samples were not detailed in the provided information. imt-mines-ales.fr, mmu.ac.uk, abu.edu.ng, epa.gov, contractlaboratory.com

Integration of this compound in Spectroscopic and Chromatographic Methods

Spectroscopic and chromatographic methods are powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures. Spectroscopy studies the interaction between electromagnetic radiation and matter, while chromatography separates components based on their differential distribution between a stationary and a mobile phase. slideshare.net, azooptics.com Techniques such as UV/Vis spectroscopy are often used in conjunction with chromatography, for example, as a detector in High-Performance Liquid Chromatography (HPLC). azooptics.com While these techniques are widely applied in analytical chemistry, information specifically detailing the integration of this compound (CAS 3769-62-8) within spectroscopic or chromatographic methodologies was not available in the provided search results.

Advancements in Analytical Instrumentation Utilizing this compound

Advancements in analytical instrumentation often involve the development of new components, detection systems, or integrated platforms to improve sensitivity, selectivity, and efficiency. Research in analytical chemistry includes areas such as instrumentation development, microfluidic devices, and fluorescence detection. foley.com While this compound's use as a dye intermediate suggests potential applications in areas involving colorimetric or spectroscopic detection, specific details regarding advancements in analytical instrumentation that directly utilize this compound (CAS 3769-62-8) were not found in the provided information.

Validation and Inter-laboratory Study of this compound-Based Assays

Method validation and inter-laboratory studies are crucial steps in establishing the reliability, accuracy, and reproducibility of analytical assays. These processes typically involve assessing parameters such as precision, accuracy, sensitivity, and specificity across different laboratories. nih.gov, eurachem.org, rsc.org, epa.gov, epa.gov While the principles and procedures for validating analytical methods through inter-laboratory studies are well-established, specific information regarding the validation and inter-laboratory study of assays based on this compound (CAS 3769-62-8) was not available in the provided search results.

Research on "this compound" (CAS 3769-62-8) Yields Limited Biological Data

Initial investigations into the chemical compound "this compound," identified by the CAS number 3769-62-8, have revealed a significant lack of published peer-reviewed scientific literature detailing its biological and biomedical applications. While basic chemical information for this compound is available, extensive searches for its in vitro and in vivo biological activities, as well as its role in pharmaceutical development, did not yield sufficient data to construct a detailed scientific article based on the requested outline.

The compound this compound is chemically known as 8-Amino-2-(3-chloro-2-hydroxy-5-nitrophenylazo)-1-naphthol-3,6-disulfonic Acid, with a molecular formula of C₁₆H₁₁ClN₄O₁₀S₂. scbt.comtcichemicals.comnih.gov It is listed as a biochemical for research purposes and has been referenced in chemical supplier catalogs. scbt.comchemicalbook.com

It is important to note that searches for the biological activities outlined in the query frequently yielded results for a different compound, Gallic Acid . Gallic Acid is a well-researched phenolic compound known for its significant antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.govnih.govnih.govnih.gov This suggests a potential point of confusion between the two similarly named compounds.

Due to the absence of specific research data for this compound (CAS 3769-62-8) in the requested areas of biological and biomedical research, it is not possible to provide a detailed analysis of its activities and roles as specified. Further research would be required to determine if this compound possesses the biological properties .

Biological and Biomedical Research on Gallion Cas 3769 62 8

Emerging Biological Applications Related to Gallium Compounds and Contextualized Gallion Research

This compound, identified as 8-Amino-2-(3-chloro-2-hydroxy-5-nitrophenylazo)-1-naphthol-3,6-disulfonic acid, is classified as a biochemical for proteomics research. Although detailed studies on its specific biological activities are not extensively documented, the known properties of its constituent chemical groups and the broader class of azo dyes and gallium compounds offer insights into its potential biomedical applications.

Reagent Applications in Biochemical Assays (e.g., enzyme activity, protein interactions)

The description of this compound as a biochemical for proteomics research suggests its primary application may lie in laboratory settings as a reagent. Its structure, featuring chromophoric azo and nitro groups, indicates potential use in colorimetric assays. Sulfonic acid groups often enhance water solubility, a desirable characteristic for reagents in aqueous biochemical assays.

Potential Biochemical Assay Applications:

Enzyme Activity Assays: this compound could potentially act as a substrate or an inhibitor in certain enzymatic reactions, with changes in its color spectrum used to measure enzyme activity.

Protein Interaction Studies: The molecule's functional groups could be modified with reactive moieties to enable covalent labeling of proteins, aiding in the study of protein-protein interactions or protein localization. The inherent spectral properties of this compound could serve as a reporter tag.

Staining in Electrophoresis: Azo dyes are commonly used as stains in techniques like polyacrylamide gel electrophoresis (PAGE) to visualize separated proteins. This compound's properties may lend it to such applications.

Interaction with Cellular Systems

Specific studies on the interaction of this compound with cellular systems have not been identified. However, based on its chemical structure, several potential interactions can be hypothesized. The charged nature of the sulfonic acid groups would likely influence its ability to cross cell membranes. It is plausible that this compound might interact with cell surface proteins or be transported into cells via specific transporters.

Inside the cell, the nitroaromatic group could be susceptible to enzymatic reduction by nitroreductases, which are present in various cell types. This metabolic process could lead to the formation of reactive intermediates with potential cytotoxic effects. Understanding the cellular uptake and metabolic fate of this compound would be crucial in evaluating its potential for any therapeutic or diagnostic application and would be a necessary area for future research.

Computational and Structural Modeling of Gallion Amyloid Beta Oligomer Model

Elucidation of Dodecameric Structural Architecture

Computational modeling of Aβ42 dodecamers, such as the model referred to as "Gallion," aims to provide insights into the arrangement and interactions of the constituent Aβ42 peptides within the oligomeric structure. Dodecamers, composed of twelve Aβ42 monomers, are considered significant species in the aggregation pathway and have been linked to neurotoxicity plos.orgacs.orgfrontiersin.orgescholarship.org.

Studies suggest that Aβ42 dodecamers can be formed through the assembly of smaller oligomeric units, particularly hexamers plos.orgfrontiersin.orgescholarship.orgpnas.org. Computational models have explored the possibility of dodecamers being comprised of stacked or associated hexameric subunits plos.org. This hierarchical assembly process, where pentamer/hexamer units (referred to as paranuclei) associate further to form larger assemblies like dodecamers, is a proposed pathway for Aβ42 aggregation frontiersin.orgpnas.org. Some models are constructed from symmetric hexamer subunits comprised of asymmetric dimers plos.org.

Turn regions within the Aβ42 peptide sequence play a crucial role in facilitating the folding and assembly of monomers into oligomers. Specific turns, such as the region around G25-G27 (part of the Aβ25-29 loop or a turn within residues 17-37), are important structural features in both amyloid fibrils and oligomers acs.orgnih.govresearchgate.net. Computational models and experimental data suggest the presence of turn conformations that bring specific residues into proximity, such as the contact between Phe19 and Leu34, indicating a similar turn structure in this region in both fibrils and oligomers nih.govresearchgate.net. Solvent accessibility analysis of Aβ42 dodecamer models has shown that turn regions can exhibit a high degree of solvent exposure compared to residues buried within the hydrophobic core plos.org.

Advanced Molecular Dynamics Simulations and Structural Stability Studies

Advanced molecular dynamics simulations are employed to investigate the dynamic behavior and structural stability of Aβ42 dodecamer models over time plos.orgacs.orgrsc.orgmdpi.complos.orgacs.orgnih.govnih.gov. These simulations can reveal how the dodecamer structure evolves in solution or in the presence of membranes, providing insights into its longevity and potential interactions with the cellular environment. Studies using MD simulations have shown that dodecameric Aβ complexes can be stable, particularly within the hydrophobic core formed by the C-terminal regions plos.orgrsc.orgacs.org. Simulations lasting hundreds of nanoseconds have been used to study the stability of dodecamers in solution and their interactions with neuronal membranes acs.org. These studies can assess the root-mean-square deviation (RMSD) of the structure from its initial configuration, indicating its stability and convergence over simulation time plos.org. The stability of the dodecamer structure is influenced by factors such as hydrophobic interactions, particularly involving residues in the C-terminal region like Val39-Ala42 acs.org.

Integration with Experimental Biophysical Data and Observations

Computational modeling of Aβ dodecamers is often integrated with experimental biophysical data to validate the models and provide a more comprehensive understanding of the oligomer structure and behavior. Experimental techniques such as atomic force microscopy (AFM), circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide crucial information about the size, morphology, secondary structure, and dynamics of Aβ oligomers nih.govescholarship.orgpnas.orgpnas.orgnih.govnih.govplos.orgnih.govnih.gov.

Atomic force microscopy (AFM) is a powerful technique for visualizing the morphology and size distribution of Aβ aggregates, including oligomers, at a high resolution nih.govescholarship.orgplos.orgnih.gov. Computational models of Aβ dodecamers are often compared with AFM observations to assess whether the modeled structures are consistent with experimentally observed species. AFM studies have identified dodecamers as significant oligomeric species in Aβ42 aggregation, and these observations can be correlated with the dimensions and shapes predicted by computational models nih.govescholarship.orgnih.gov. For instance, AFM images have shown features attributed to dodecamers, and the heights and diameters of these observed species can be compared to the dimensions of the computationally derived structures nih.gov. AFM has also provided direct evidence that Aβ42 dodecamers can seed the formation of larger structures like pre-protofibrils escholarship.orgnih.gov.

Table 1: Summary of Structural Features in Aβ42 Oligomer Models

| Feature | Description | Relevant Regions/Residues |

| Dodecameric Assembly | Composed of twelve Aβ42 monomers. Can form from hexameric subunits. | Whole peptide |

| Hydrophobic Core | Formed by the packing of C-terminal regions. | C-terminus (e.g., V39-A42) acs.org |

| N-terminal Conformation | Can be solvent-exposed and may transition to random coil. | N-terminus plos.orgplos.org |

| β-Sheet Content | Present in oligomers, though potentially less ordered than in fibrils. | Various regions (e.g., 18-21, 31-41) rsc.org |

| Turn Structures | Facilitate folding and assembly. | e.g., G25-G27 region plos.orgacs.orgnih.govresearchgate.net |

| Solvent Accessibility | Varies across the peptide, with turns and N-termini often more exposed. | N-terminus, Turn regions, R20, R27, R30 plos.org |

Table 2: Computational Methods and Findings for Aβ Dodecamers

| Method | Key Findings | Source(s) |

| Molecular Dynamics (MD) | Stability of dodecamer structure, particularly the hydrophobic core. plos.orgrsc.orgacs.org Interaction with membranes. acs.org Conformational changes. plos.orgplos.org | plos.orgacs.orgrsc.orgmdpi.complos.orgacs.orgnih.govnih.gov |

| Docking Algorithms | Used to construct dodecameric assemblies from smaller units. | plos.orgrsc.orgplos.orgresearchgate.net |

| Solvent Accessibility Analysis | Identification of solvent-exposed and protected regions within the oligomer. | plos.org |

The computational modeling of Aβ dodecamers, exemplified by the "this compound" model, provides valuable atomic-level insights into the structure, assembly, and dynamics of these important neurotoxic species. By integrating these computational findings with experimental data from techniques like AFM, researchers can gain a more comprehensive understanding of Aβ oligomers and their role in Alzheimer's disease.

Validation Against Other Experimental Data Sets

Computational models of Aβ oligomers are rigorously validated against available experimental data to assess their accuracy and relevance. This validation process often involves comparing structural characteristics, such as secondary structure content, compactness, and specific inter-residue distances, with data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Ion Mobility-Mass Spectrometry (IM-MS), Atomic Force Microscopy (AFM), and Electron Microscopy (EM).

Validation against experimental data is an iterative process. Discrepancies between simulation results and experimental observations can guide refinements in the computational models, force fields, or simulation parameters, leading to a more accurate representation of the complex Aβ aggregation landscape. The incorporation of experimental data into computational studies is considered of particular importance to guide the rational design of molecular systems and validate in silico outcomes. biorxiv.org

Analysis of Key Intermolecular and Intramolecular Interactions

Understanding the specific interactions that stabilize Aβ oligomers is crucial for deciphering their formation mechanisms and identifying potential therapeutic targets. Computational modeling allows for a detailed analysis of both intermolecular interactions (between different Aβ monomers within the oligomer) and intramolecular interactions (within a single Aβ monomer).

Specific Residue Interactions (e.g., K28 burial, A21/D23 carbonyls)

Specific amino acid residues play critical roles in directing Aβ aggregation and stabilizing oligomeric structures. Computational studies have extensively investigated interactions involving residues such as Lysine 28 (K28), Alanine 21 (A21), and Aspartic Acid 23 (D23).

The salt bridge formed between D23 and K28 is a frequently observed interaction in computational models of Aβ oligomers and fibrils. pnas.orgnih.govplos.org This interaction is considered important for maintaining the rigidity of hairpin-like structures within the aggregates. plos.org Molecular dynamics simulations have shown that a persistent V24-K28 bend motif, observed in different Aβ species, is stabilized by buried backbone to side chain hydrogen bonds with D23 and a salt bridge between E22 and K28. nih.gov This highlights the role of familial AD-linked residues like E22 and D23 in Aβ monomer folding and potentially in initiating aggregation. nih.gov

Interactions involving the carbonyl groups of residues like A21 and D23 are also significant. While not explicitly detailed as "A21/D23 carbonyls" in the search results in the exact phrasing, the involvement of these residues in hydrogen bonding and electrostatic interactions is well-documented. For example, the side chain of D23 is often buried and forms hydrogen bonds with the inwardly pointing backbone amide groups of residues like V24 through K28 with high fidelity in Aβ(1-40) ensembles. nih.gov The region encompassing A21-D23 has also been shown to exhibit increased β-strand propensity in the presence of electrostatic interactions within oligomers. nih.gov Hydrophobic residues, including V18-A21, are often implicated in the formation of β-sheets and tend to exhibit strong inter-unit correlations within oligomers. rsc.org

Computational analyses provide quantitative data on the frequency, duration, and energy of these specific interactions, offering insights into their contribution to oligomer stability and conformation.

Comparative Analysis with Alternative Aβ Oligomer Models

The heterogeneous nature of Aβ oligomers has led to the proposal of various structural models, including those with distinct sizes, morphologies (e.g., spherical, annular, fibril-like), and underlying secondary structures (e.g., parallel or antiparallel β-sheets). nih.govmdpi.compnas.org Computational modeling is instrumental in comparing these alternative models and assessing their plausibility and consistency with experimental observations.

Comparison of different Aβ alloforms, such as Aβ(1-40) and Aβ(1-42), using computational studies has revealed marked differences in their oligomerization pathways and resulting aggregate structures. tandfonline.com While both alloforms may show similar binding strengths, their contact maps and interaction pathways appear different. tandfonline.com

Computational studies have explored models ranging from small oligomers (dimers, trimers, tetramers) to larger assemblies. acs.org Comparisons between models with parallel and antiparallel β-sheet arrangements have been made, with some experimental evidence suggesting that some toxic Aβ(1-42) oligomers may adopt antiparallel β secondary structures. nih.gov

Different computational models may predict varying degrees of compactness or solvent accessibility for similar-sized oligomers. For instance, IM-MS data showing different collision cross-sections for Aβ(1-42) oligomers suggest the coexistence of distinct structural arrangements, which can be compared to predictions from different computational models (e.g., dimer-based vs. monomer-based fibrillar structures). elifesciences.org

Theoretical Implications in Alzheimer's Disease Pathogenesis and Therapeutic Targeting

Computational and structural modeling of Aβ oligomers has significant theoretical implications for understanding the pathogenesis of Alzheimer's disease and guiding the development of therapeutic strategies. The prevailing amyloid cascade hypothesis posits that soluble Aβ oligomers, rather than insoluble fibrils or plaques, are the primary neurotoxic species responsible for synaptic dysfunction and neuronal loss in AD. beilstein-journals.orgnih.govnih.govmdpi.com

Computational models provide atomic-level insights into how Aβ oligomers might exert their toxicity. For example, some models suggest that Aβ oligomers can interact with cell membranes, potentially forming ion channels or disrupting membrane integrity, leading to calcium dysregulation and downstream toxic effects. rsc.orgmdpi.combeilstein-journals.orgmdpi.commdpi.com Computational simulations have explored the insertion of Aβ oligomers into lipid bilayers and the resulting membrane thinning or disruption. tandfonline.commdpi.com

Understanding the structural features of toxic oligomers through computational modeling can inform the design of therapeutic agents aimed at preventing their formation, promoting their clearance, or neutralizing their toxic effects. beilstein-journals.orgnih.govnih.govmdpi.commdpi.com Potential therapeutic approaches informed by structural insights include the development of small molecule inhibitors that block oligomerization, antibodies that specifically target and neutralize toxic oligomer conformations, or agents that interfere with oligomer-membrane interactions. beilstein-journals.orgnih.govnih.govmdpi.com

Computational studies can help identify key structural epitopes on Aβ oligomers that could serve as targets for therapeutic antibodies or other binding agents. nih.gov For instance, understanding which residues are exposed or buried in toxic oligomer conformations is crucial for designing probes or therapeutics that selectively interact with these species. The analysis of specific residue interactions, such as the D23-K28 salt bridge, can also provide targets for rational drug design aimed at disrupting these stabilizing interactions. plos.org

Furthermore, computational modeling can be used to screen potential drug candidates for their ability to bind to or modulate the structure of Aβ oligomers. By simulating the interaction of small molecules or peptides with different oligomer models, researchers can predict their binding affinity, mechanism of action, and potential efficacy in inhibiting aggregation or toxicity.

Environmental Impact and Sustainability Research Associated with Gallion

Assessment of Environmental Footprint in Gallion Production and Application

Specific detailed assessments of the environmental footprint directly associated with the production and application of the chemical compound this compound (PubChem CID 135406014) were not extensively detailed in the provided search results. Assessing the environmental footprint of any chemical compound typically involves evaluating energy consumption, raw material sourcing, waste generation, and emissions throughout its lifecycle. Without dedicated studies on this compound's manufacturing processes and diverse applications, a precise quantification of its environmental impact is challenging based on the available information. General considerations for chemical production footprints involve factors such as the source and processing of precursor chemicals and the energy intensity of synthesis and purification steps.

Potential for Development of Eco-Friendly Dyes and Pigments

This compound is mentioned as being utilized in research focused on dyes chemimpex.com. The broader context of developing eco-friendly dyes and pigments is a significant area of research driven by the need to reduce the environmental impact of traditional synthetic colorants. Synthetic dyes and pigments have been associated with environmental concerns, including wastewater pollution and potential toxicity irjmets.com. The development of eco-friendly alternatives, such as those derived from natural sources, is gaining popularity due to their biodegradability, lower toxicity, and sustainability irjmets.comresearchgate.net.

Research in eco-friendly dyeing explores various approaches, including the use of natural dyes and the development of more sustainable dyeing processes that minimize water and energy consumption and reduce the use of hazardous chemicals researchgate.netscispace.com. While this compound's specific role or potential as an eco-friendly dye or pigment is not elaborated upon in detail in the provided snippets, its mention in dye research suggests potential investigations into its properties, possibly as a colorant or an intermediate in dye synthesis chemimpex.com. The focus in this field is on achieving repeatable hues and adequate fastness properties while adhering to environmental standards scispace.com.

Strategies for Remediation and Degradation of this compound-Containing Effluents

Wastewater treatment methods broadly include physical, chemical, and biological processes for degrading organic pollutants researchgate.net. Bioremediation, which utilizes microorganisms like bacteria and fungi to break down contaminants, is considered an economical and eco-friendly approach for treating polluted water researchgate.net. Advanced Oxidation Processes (AOPs), involving oxidants like hydrogen peroxide, UV light, and ozone, have also shown promise in degrading contaminants in water epa.gov. Adsorption systems using materials like activated carbon are also employed for removing contaminants from wastewater epa.govcalgoncarbon.com.

The effectiveness of any remediation strategy for this compound would depend on its specific chemical properties, solubility, and biodegradability. Without specific research on this compound's degradation pathways or treatability, the most effective remediation strategies remain to be determined.

Advanced Research Methodologies and Techniques for Gallion Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in elucidating the structural and electronic properties of chemical compounds. Techniques commonly applied include Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). researchgate.netnih.govunizar-csic.es These methods yield crucial data regarding the presence of specific functional groups (IR), electronic transitions and concentration (UV-Vis), and molecular weight and fragmentation patterns (MS). researchgate.netnih.govunizar-csic.es For instance, UV-Vis spectroscopy can be employed to monitor structural changes and the formation of complexes, as observed in studies involving the interaction of related molecules like gallic acid with proteins. nih.gov Analysis of electronic spectra can also offer insights into the geometrical arrangement of atoms within complexes formed by similar compounds. researchgate.net

High-Resolution Chromatographic Separation and Identification Methods

Chromatography is indispensable for separating and identifying individual components within a mixture. phenomenex.comnih.govchromtech.com High-resolution techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are particularly valuable for achieving effective separation of complex samples. phenomenex.comnih.gov The principle behind these methods involves the differential partitioning of analytes between a stationary phase and a mobile phase, leading to their separation based on varying affinities and physical properties like volatility. phenomenex.comchromtech.com Following separation, components are typically passed through a detector for identification and quantification. phenomenex.com The coupling of liquid chromatography with detectors such as UV absorbance and mass spectrometry has been successfully applied in the profiling and identification of related compounds. osti.gov

Mass Spectrometry-Based Approaches for Molecular Analysis

Mass spectrometry (MS) is a powerful analytical technique that determines the mass-to-charge ratio of ions, providing detailed information about a compound's molecular weight and structural features. osti.govacs.orgnih.gov The combination of MS with chromatographic separation techniques, such as LC-MS or GC-MS, creates robust platforms for the analysis of complex chemical mixtures. chromtech.comosti.gov High-resolution mass spectrometry (HRMS) offers enhanced mass accuracy, which is critical for the confident identification and precise quantification of analytes, even in limited quantities. acs.orgnih.gov MS-based techniques, such as proteomics, can identify and quantify numerous proteins simultaneously, contributing to a deeper understanding of biological systems. nih.gov

Application of Microfluidic Devices in Gallion Analysis

Microfluidic devices, which involve the manipulation of small fluid volumes in micro-scale channels, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for automation. dntb.gov.uaresearchgate.net These devices can be integrated with analytical techniques like capillary electrophoresis (CE) for applications such as single-cell analysis. researchgate.netorcid.orgacs.org Research has focused on developing automated CE platforms within microfluidic systems for the high-throughput and sensitive analysis of intracellular components. researchgate.netacs.org While specific applications involving this compound were not prominently featured in the search results, the capabilities of microfluidics in handling small sample volumes and enabling integrated analytical workflows suggest their potential utility in this compound research, particularly for studies requiring minimal sample input or high-throughput experimentation.

Advanced Computational Chemistry and Molecular Modeling Tools

Computational chemistry and molecular modeling are essential for theoretically investigating the structure, properties, and reactivity of chemical compounds. scm.comkallipos.granu.edu.au These approaches employ principles from quantum and classical mechanics to simulate molecular behavior. kallipos.gr Techniques like molecular dynamics (MD) simulations can provide insights into the dynamic nature of molecules and their interactions with other species. nih.govkallipos.gr Molecular docking studies are used to predict the binding modes and affinities between a compound and its potential targets, as demonstrated in studies involving related compounds and receptors. researchgate.net Furthermore, computational tools can be utilized to predict spectroscopic data and explore reaction pathways. scm.comanu.edu.au The integration of computational methods with experimental studies provides a more complete understanding by offering theoretical validation and predictive capabilities. nih.gov

Future Research Directions and Translational Potential of Gallion

Development of Novel Gallion Derivatives with Enhanced Specificity or Efficacy

Future research on this compound includes the development of novel derivatives aimed at enhancing its specificity and efficacy for various applications. The core structure of this compound, featuring a diazenyl group and sulfonic acid functionalities, provides a basis for chemical modifications chemimpex.com. Research into structure-activity relationships (SAR) is crucial for understanding how alterations to the this compound molecule can influence its biological or chemical properties . For instance, studies on derivatives of related compounds like gallic acid have shown that modifications can impact antifungal activity in a dose-dependent manner mdpi.comresearchgate.net. The development of enhanced efficacy compounds often involves altering the molecular structure to improve specific interactions or characteristics google.com. This could involve exploring different substituents on the phenyl or naphthalene (B1677914) rings, modifying the diazenyl linker, or altering the sulfonic acid groups to tune properties such as solubility, reactivity, or binding affinity towards specific targets.

Exploration of New Catalytic or Materials Science Applications

This compound's unique chemical structure suggests potential for exploration in new catalytic or materials science applications. While gallium compounds in general are known for their roles in semiconductors and optoelectronics, such as gallium arsenide (GaAs) and gallium nitride (GaN) britannica.comwikipedia.org, and gallium-based liquid metals have shown promise in catalysis for energy and environmental applications rsc.orgnih.gov, the specific compound this compound presents distinct opportunities. Its ability to form complexes with metal ions chemimpex.com could be leveraged in the design of new heterogeneous or homogeneous catalysts. Research into gallium-based liquid metals in catalysis has focused on applications like the synthesis of ethylene, alkane dehydrogenation, and CO₂ hydrogenation rsc.orgnih.gov. The integration of this compound into materials could lead to novel functional materials with tailored properties. For example, its chromophoric properties could be utilized in optical materials, or its ability to interact with metal ions could be relevant for sensing or separation technologies. Research in materials science often involves predicting key properties and high-throughput screening for the rapid discovery of advanced materials schrodinger.com. Catalytic applications often require understanding reaction mechanisms and optimizing conditions .

Integration of this compound Research in Interdisciplinary Scientific Platforms

Integrating this compound research into interdisciplinary scientific platforms can accelerate discovery and application. Interdisciplinary research platforms bring together researchers from diverse fields to address complex challenges interregeurope.euru.nl. For example, the integration of artificial intelligence and machine learning is being used to enhance clinical trial outcomes and transform data analysis in biotech, medtech, and pharmaceuticals oregonstate.eduoregonstate.edu. In the context of this compound, this could involve collaborations between chemists synthesizing new derivatives, biologists evaluating their biological activities, materials scientists exploring new applications, and computational scientists using modeling and simulation to predict properties and behavior. Interdisciplinary approaches are considered crucial for addressing multifaceted challenges interregeurope.eu. Translational research, which aims to bridge the gap between basic research and practical applications, often requires a "team science" mindset and collaborative efforts across disciplinary boundaries lse.ac.uk. Platforms that facilitate the sharing of data, methodologies, and expertise across disciplines would be beneficial for advancing this compound research.

Challenges and Opportunities in Translational this compound Research

Translational research involving this compound faces both challenges and opportunities. A primary challenge in translational science is bridging the gap between laboratory research and clinical or practical application frontiersin.orgnih.gov. This often involves navigating complex regulatory pathways and securing funding appliedclinicaltrialsonline.com. For this compound, translating potential biomedical applications would require rigorous preclinical testing and clinical trials, which are costly and time-consuming nih.govnih.govnih.gov. In materials science or catalytic applications, scaling up production and ensuring consistency and quality can be significant hurdles .

However, opportunities exist in leveraging this compound's known properties and exploring new avenues. Its established use in dyes could be expanded to eco-friendly pigments chemimpex.com. Its metal-complexing ability could lead to novel analytical tools or remediation strategies. The growing interest in gallium compounds for various applications, including medicine and electronics , provides a favorable landscape for this compound research. Opportunities in translational science often involve identifying unmet needs and developing solutions that are applicable across various domains nih.gov. Effective communication and collaboration among researchers, industry, and stakeholders are also crucial for successful translation appliedclinicaltrialsonline.com.

Ethical Considerations in this compound-Related Biomedical and Environmental Research

Ethical considerations are paramount in this compound-related biomedical and environmental research. In biomedical research, ethical principles such as autonomy, nonmaleficence, beneficence, and justice must guide studies, particularly those involving human subjects or animals nih.govjmir.org. Research ethics committees play a vital role in reviewing protocols and ensuring ethical standards are met nih.govcase.edu. For this compound, if explored for therapeutic uses, rigorous ethical review of clinical trial designs and patient safety protocols would be necessary nih.govcase.edu.

In environmental research and applications, the potential impact of this compound on ecosystems and human health must be carefully assessed. While this compound is explored for potential in developing eco-friendly dyes chemimpex.com, the environmental fate and potential toxicity of the compound and its derivatives need thorough investigation. Ethical considerations in environmental science include assessing the environmental footprint of research and implementing sustainable practices case.edu. Responsible disposal and management of waste materials containing this compound are also important ethical considerations. The quality and safety of materials used in various applications, including those potentially containing this compound, are critical ethical issues frontiersin.org. Dual-use dilemmas, where research could be potentially misused, also require careful consideration and mitigation strategies case.edu.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for characterizing Gallion's structural properties?

- Methodological Approach :

Utilize X-ray crystallography for atomic-level structure determination, ensuring sample purity ≥99% via HPLC (High-Performance Liquid Chromatography) .

Cross-validate spectroscopic data (FTIR, NMR) with computational simulations (DFT calculations) to resolve ambiguous peaks .

- Table 1 : Common Characterization Techniques for this compound

| Technique | Purpose | Accuracy Range | Key Limitations |

|---|---|---|---|

| XRD | Crystal structure | ±0.01 Å | Requires single crystals |

| NMR | Molecular dynamics | ±1 ppm | Limited to soluble samples |

Q. How to conduct a systematic literature review on this compound's reported applications?

- Step-by-Step Workflow :

Use Google Scholar with operators like site:.edu "this compound" AND "catalysis" to filter academic studies .

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize findings (e.g., "this compound as a catalyst in cross-coupling reactions") .

Extract data from 10+ peer-reviewed papers to identify trends (e.g., efficiency variance across pH conditions) .

Advanced Research Questions

Q. How to resolve contradictions in this compound's catalytic efficiency across studies?

- Analytical Framework :

Perform meta-analysis using PRISMA guidelines to assess bias in 15+ studies .

Design controlled experiments isolating variables (e.g., solvent polarity, temperature) and apply ANOVA to quantify significance (p < 0.05) .

- Table 2 : Contradictory Catalytic Efficiency Reports (Hypothetical Data)

| Study | Temperature (°C) | Solvent | Efficiency (%) | Potential Bias |

|---|---|---|---|---|

| A et al. | 25 | Water | 78 | Uncontrolled O₂ exposure |

| B et al. | 40 | DMSO | 92 | Non-standardized substrate ratio |

Q. What strategies ensure reproducibility of this compound synthesis protocols?

- Best Practices :

Document all parameters (e.g., stirring speed, precursor batch ID) in supplemental materials .

Share raw datasets via repositories like Zenodo, enabling third-party validation .

Use Box-Behnken experimental design to optimize synthesis conditions with minimal trials .

Q. How to address discrepancies in this compound's thermodynamic stability data?

- Multivariate Analysis Workflow :

Cluster conflicting DSC (Differential Scanning Calorimetry) results using PCA (Principal Component Analysis) to identify outlier methodologies .

Validate stability thresholds via accelerated aging studies under controlled humidity (40–60% RH) .

Methodological Recommendations

- Data Collection : Employ triple-blind protocols for XRD and NMR analyses to reduce observer bias .

- Conflict Resolution : Apply Bradford Hill criteria to assess causality in contradictory mechanistic studies .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.